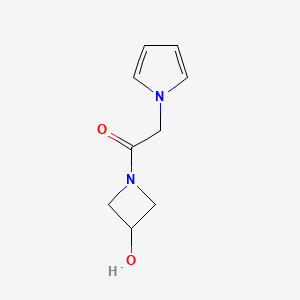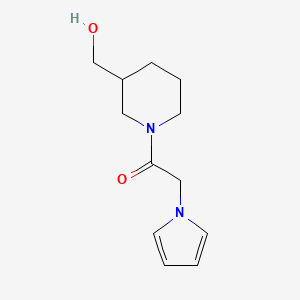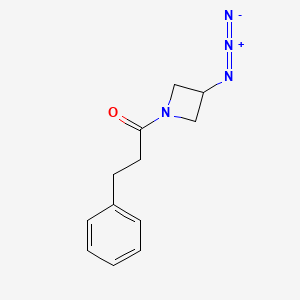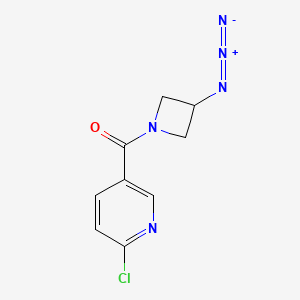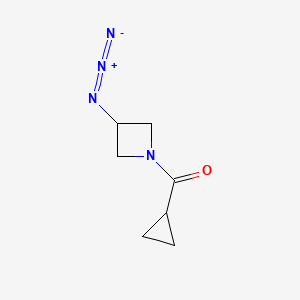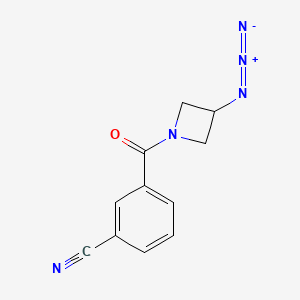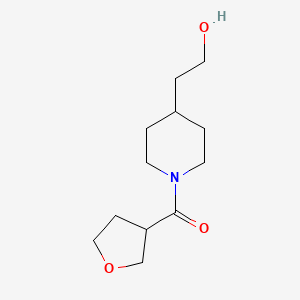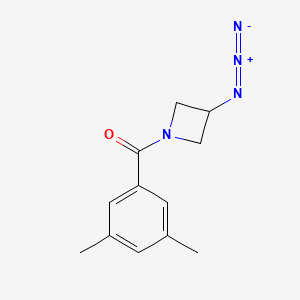![molecular formula C6H12N2O B1476257 tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine CAS No. 2098066-58-9](/img/structure/B1476257.png)
tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound provides important information about its properties and reactivity. The InChI code for a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, is1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and uses. For a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, the molecular weight is 213.28 . For another similar compound, 1H-Furo[3,4-c]pyrrole-5(3H)-propanamine, tetrahydro-, the molecular weight is 170.25 .Aplicaciones Científicas De Investigación
Synthesis of Functionalized Tricyclic Frameworks
Research by Yavari and Seyfi (2012) highlights the synthesis of functionalized tricyclic frameworks containing an azocine moiety from tetrahydro-3a,8b-dihydroxy-oxoindeno[1,2-b]pyrroles, which are prepared from ninhydrin and enamines. These compounds undergo intramolecular Wittig reactions to afford dihydro-1H-furo[2′,3′:2,3]cyclopenta[1,2-b]pyrroles, which then fragment to yield tetrahydrobenzo[c]furo[3,2-e]-azocines in good yields, showcasing a pathway to complex heterocyclic structures Yavari & Seyfi, 2012.
Convergent Synthesis of Furans and Pyrroles
Lian et al. (2013) report a Rh(III)-catalyzed annulation for the synthesis of substituted furans and pyrroles, providing a new method for creating biologically relevant heterocycles. This process uses O-methyl α,β-unsaturated oximes with aldehydes and N-tosyl imines, leading to secondary alcohol and amine intermediates that cyclize and aromatize to yield furans and pyrroles Lian et al., 2013.
Synthesis of Diversely Substituted Quinolin-4-amine Derivatives
Martins et al. (2011) synthesized diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives as novel tacrine analogues. These compounds were evaluated for their potential in treating Alzheimer's disease, showing that certain derivatives are highly selective inhibitors of BuChE. This work illustrates the potential of these compounds in medicinal chemistry Martins et al., 2011.
Development of Multifunctional Heterocycles
Tasior et al. (2020) optimized the synthesis of 1,4-dihydro-pyrrolo[3,2-b]pyrroles, using metal salts as catalysts to facilitate the formation from amines, aldehydes, and diacetyl. Iron salts were identified as the most efficient catalysts, enabling the formation of tetraarylpyrrolo[3,2-b]pyrroles. This research demonstrates the versatility of these compounds in the synthesis of heterocycles with potential applications in various fields Tasior et al., 2020.
Safety and Hazards
Propiedades
IUPAC Name |
1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-8-1-5-3-9-4-6(5)2-8/h5-6H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRTYRZZGZYFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




